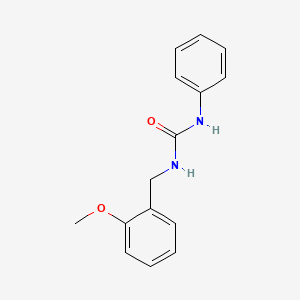![molecular formula C21H27N5O B4498666 N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE](/img/structure/B4498666.png)
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE
Overview
Description
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with dimethyl, methylphenyl, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the pyrrolo[2,3-d]pyrimidine core . Subsequent functionalization steps introduce the dimethyl, methylphenyl, and morpholinoethyl groups under specific reaction conditions, such as heating with appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with a similar pyrimidine core structure, known for their kinase inhibitory activity.
Thieno[3,2-d]pyrimidine: Compounds with a thieno-fused pyrimidine core, also exhibiting diverse biological activities.
Uniqueness
N-[5,6-DIMETHYL-7-(4-METHYLPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-MORPHOLINOETHYL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl, methylphenyl, and morpholinoethyl groups differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
5,6-dimethyl-7-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)26-17(3)16(2)19-20(23-14-24-21(19)26)22-8-9-25-10-12-27-13-11-25/h4-7,14H,8-13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPRYYKQVYDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)NCCN4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4498589.png)
![4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4498595.png)

![3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4498612.png)
![N-{4-[1,9-dioxo-8-(pyridin-2-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B4498620.png)
![N-(2-chlorobenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4498626.png)
![2-methyl-6-(3-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4498639.png)
![2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE](/img/structure/B4498647.png)
![3-{3-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]phenyl}-2H-chromen-2-one](/img/structure/B4498653.png)
![N-(3,5-dimethylphenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4498662.png)

amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4498676.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide](/img/structure/B4498693.png)
